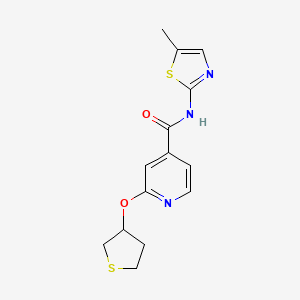

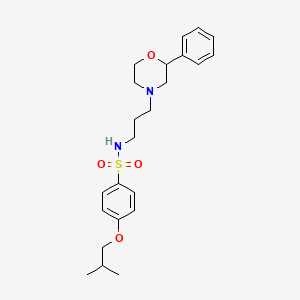

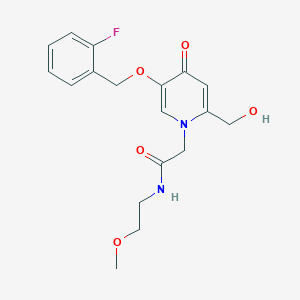

![molecular formula C22H17Cl2N3S B2499348 N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422532-00-1](/img/structure/B2499348.png)

N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine" is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antibacterial, anticonvulsant, antitubercular, and antihistaminic properties. The presence of chlorophenyl groups and a sulfanyl moiety in the compound suggests potential for significant biological activity, as seen in similar compounds synthesized and evaluated in various studies .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves strategies such as S-arylation, which is noted for its simplicity and high conversion rates with short reaction times . Similar compounds have been synthesized using standard organic synthesis methods, and their structures confirmed by spectroscopic methods such as NMR and mass spectrometry . The synthesis process often involves the alkylation of quinazoline precursors with chloromethylbenzene derivatives in the presence of a base like potassium carbonate .

Molecular Structure Analysis

Quinazoline derivatives exhibit a range of molecular conformations and crystal structures. For instance, a related compound with a benzylsulfanyl group and a fluorophenyl moiety was found to crystallize in an orthorhombic system with a specific space group and unit cell parameters . The molecular structure is often characterized by peripheral delocalization in the heteroaromatic portion of the fused ring system, and the molecules can be linked into dimers or chains through hydrogen bonding or π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives is influenced by the substituents on the quinazoline core. The inherent lactam moiety in some derivatives allows for further chemical transformations, leading to a variety of derivatives with different functional groups . The presence of chlorophenyl groups may also facilitate reactions such as S-arylation or alkylation, which are common in the synthesis of these compounds .

Physical and Chemical Properties Analysis

Quinazoline derivatives generally have high melting points and are crystalline in nature. The physical properties, such as solubility and stability, can vary depending on the substituents attached to the quinazoline core. The chemical properties, including reactivity and biological activity, are influenced by the electronic distribution within the molecule and the presence of functional groups capable of interacting with biological targets .

Scientific Research Applications

Synthesis and Biological Evaluation

N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine derivatives have been synthesized and evaluated for different biological activities. The synthesis processes often involve reactions with various heterocyclic amines and alkyl halides or chloroacetic acid to afford corresponding thioethers. These derivatives have been explored for their diuretic, antimicrobial, analgesic, anti-inflammatory, antihistaminic, and anti-tubercular activities. For example, some derivatives exhibited significant diuretic activity in biological evaluation experiments (Maarouf, El‐Bendary, & Goda, 2004).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of quinazolin-4-amine derivatives has provided insights into their potential applications in medicinal chemistry and drug design. Studies have explored the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, showcasing the compound's versatility in creating chiral ligands for asymmetric synthesis (Dai, Wong, & Virgil, 1998). Additionally, the reactivity of these derivatives towards various nucleophiles has been investigated, highlighting their potential in synthesizing a wide range of substituted quinazolines for various pharmaceutical applications.

Antimicrobial and Antitubercular Activity

Several studies have focused on the antimicrobial and antitubercular activities of quinazolin-4-amine derivatives. These compounds have been tested against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial properties. For instance, novel phenylthiazolylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial activity, revealing potential applications in combating bacterial infections (Badwaik, Sonkar, Singh, Rajpal, & Sisodiya, 2009).

Pharmacological Screening

The pharmacological screening of quinazolin-4-amine derivatives has extended to evaluating their analgesic, anti-inflammatory, and antihistaminic activities. These studies have aimed to identify new therapeutic agents with improved efficacy and lesser side effects. For example, derivatives have been synthesized and tested for their H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm (Alagarsamy, Shankar, & Murugesan, 2008).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKKCQFZCNQHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

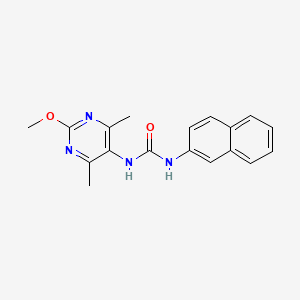

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

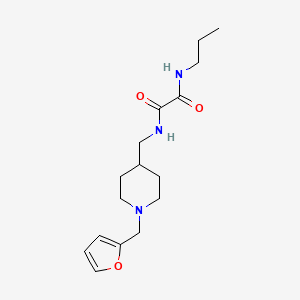

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)

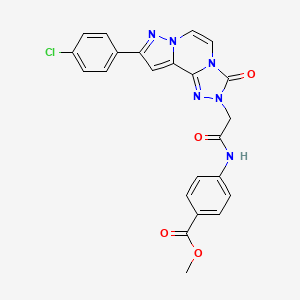

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)